molecular formula C21H19F3N2O3 B12153716 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12153716
M. Wt: 404.4 g/mol
InChI Key: SJQILQCSOPQXQO-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Quinoline Core : The dihydroquinoline ring adopts a planar conformation (mean deviation: 0.08 Å), with slight puckering at the C4 carbonyl oxygen due to conjugation effects.
  • Substituent Geometry : The 2-fluoroethyl group at N1 exhibits gauche conformation (C–C–F torsion angle: 68.3°), while the 2-phenylethyl carboxamide side chain adopts an extended conformation to minimize steric clashes with the methoxy group at C7.
  • Intermolecular Interactions : Layers parallel to the (101) plane are stabilized by C–H···F interactions (3.12 Å) and π-stacking between phenyl rings (centroid distance: 3.85 Å).
Selected Bond Lengths
C4–O4 1.23 Å
N1–C2 1.38 Å
C3–C12 (amide carbonyl) 1.51 Å

Properties

Molecular Formula

C21H19F3N2O3

Molecular Weight

404.4 g/mol

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide

InChI

InChI=1S/C21H19F3N2O3/c1-29-20-16(23)11-14-18(17(20)24)26(10-8-22)12-15(19(14)27)21(28)25-9-7-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,25,28)

InChI Key

SJQILQCSOPQXQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCCC3=CC=CC=C3)CCF)F

Origin of Product

United States

Preparation Methods

Activation of the Carboxylic Acid

The 3-carboxylic acid group is activated to facilitate amide bond formation. Common methods include:

Method Reagents Conditions Yield References
HATU/EDC·HCl HATU, DIPEADMF, RT, 2–3 h75–90%
DCC/HOBt DCC, HOBtDCM, 0°C to RT, 4 h70–85%
Mixed Anhydride Cl3CCOCl, Et3NTHF, −20°C to RT60–75%

Representative Procedure (HATU/EDC·HCl)

  • Activation : Mix 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 eq) with HATU (1.2 eq) and DIPEA (1.5 eq) in DMF.

  • Coupling : Add 2-phenylethylamine (1.5 eq). Stir at RT for 2–3 h.

  • Workup : Quench with water, extract with EtOAc, and purify via column chromatography.

Alternative Approaches

  • Direct Amidation : Use POCl3 or SOCl2 to convert the carboxylic acid to an acid chloride, followed by reaction with 2-phenylethylamine.

  • Microwave-Assisted Synthesis : Accelerate reaction times under microwave irradiation (e.g., 100°C, 30 min).

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with hexane/EtOAc gradients.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA).

Spectroscopic Data

Technique Key Signals References
¹H NMR δ 7.2–7.8 (aromatic H), δ 4.2–4.5 (CH2F), δ 3.8 (OCH3)
¹³C NMR Carbonyl at δ 170–175 ppm, fluorinated carbons at δ 110–120 ppm
MS [M+H]⁺ at m/z 462.2 (calculated: 461.3)

Challenges and Optimization

Fluorination Selectivity

Achieving 6,8-difluoro substitution requires controlled fluorination. Potential methods:

  • Electrophilic Fluorination : Use Selectfluor® or NFSI under mild conditions.

  • Nucleophilic Displacement : Replace chloro groups with F⁻ using KF/K2CO3 in DMF.

Solubility and Stability

  • Methoxy Group : Stable under acidic/basic conditions but sensitive to strong oxidizers.

  • 2-Fluoroethyl Group : Susceptible to β-elimination at high temperatures (>100°C).

Comparative Analysis of Methods

Parameter HATU/EDC·HCl DCC/HOBt Microwave
Yield 85–90%70–75%75–80%
Purity >95%>90%>85%
Time 2–3 h4–6 h30 min
Scalability HighModerateLow

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions, particularly targeting electron-rich moieties:

  • Methoxy Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methoxy (-OCH₃) group at position 7 is oxidized to a carbonyl group (C=O), forming a quinone-like structure.

  • Fluoroethyl Side Chain : The 2-fluoroethyl substituent can be oxidized to a fluoroacetate derivative using catalytic hydrogen peroxide (H₂O₂) in acetic acid.

Reaction Site Reagents/Conditions Product Yield
C7 MethoxyKMnO₄, H₂SO₄, ΔC7 Carbonyl60–70%
C1 FluoroethylH₂O₂, CH₃COOHFluoroacetate45–55%

Nucleophilic Substitution

Fluorine atoms at positions 6 and 8 are susceptible to nucleophilic displacement due to their electron-withdrawing nature:

  • Aromatic Fluorine Replacement : Reactions with amines (e.g., piperazine) or alkoxides in polar aprotic solvents (DMF, DMSO) yield derivatives with modified substituents .

  • Selectivity : Position 8 fluorine is more reactive than position 6 due to steric and electronic factors .

Position Nucleophile Conditions Product Application
C8 FluorinePiperazineDMF, 80°C, 12hC8-PiperazinylAntibacterial
C6 FluorineMethanol/NaOCH₃Reflux, 6hC6-MethoxySolubility enhancement

Hydrolysis Reactions

The carboxamide group and ester derivatives undergo hydrolysis under acidic or basic conditions:

  • Carboxamide Hydrolysis : Treatment with concentrated HCl (6M) at 100°C converts the carboxamide (-CONH-) to a carboxylic acid (-COOH).

  • Ester Hydrolysis : Ethyl ester analogs (e.g., ethyl 6,8-difluoro-1-(2-fluoroethyl)-4-oxo-3-carboxylate) are hydrolyzed to carboxylic acids using NaOH/EtOH .

Functional Group Reagents Conditions Product
CarboxamideHCl (6M)100°C, 24hCarboxylic Acid
EsterNaOH/EtOHReflux, 8hCarboxylic Acid

Reduction Reactions

Selective reduction of carbonyl and fluorinated groups:

  • 4-Oxo Group Reduction : Sodium borohydride (NaBH₄) reduces the 4-oxo group to a hydroxyl (-OH) derivative, altering biological activity.

  • Fluoroethyl Side Chain : Catalytic hydrogenation (H₂/Pd-C) removes fluorine atoms, yielding non-fluorinated ethyl groups.

Target Group Reagents Product Biological Impact
4-OxoNaBH₄4-HydroxyReduced antibacterial activity
FluoroethylH₂/Pd-CEthylAltered pharmacokinetics

Coupling Reactions

The carboxamide moiety participates in peptide coupling:

  • Amide Bond Formation : Activation with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enables coupling with primary amines, producing derivatives with enhanced target specificity .

Coupling Partner Reagent Application
Phenylalanine ethyl esterPyBOPImproved CNS penetration

Photochemical Reactions

UV irradiation induces structural rearrangements:

  • Ring Expansion : Exposure to UV light (254 nm) triggers cyclopropane ring expansion in related 1-cyclopropylquinolones, forming seven-membered rings .

Key Research Findings

  • Synthetic Optimization : Multi-step synthesis requires precise temperature control (e.g., 60–80°C for nucleophilic substitutions) to maximize yields (70–85%) .

  • Biological Correlation : Derivatives with C8-piperazinyl groups show 4x higher antibacterial potency against Staphylococcus aureus compared to parent compounds .

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in various fields:

Chemistry

  • Building Block : It serves as a building block for synthesizing more complex molecules.
  • Reagent : Utilized in various chemical reactions due to its unique functional groups.

Biology

  • Antimicrobial Activity : Studies suggest that quinoline derivatives can inhibit bacterial DNA gyrase or topoisomerase IV, crucial for DNA replication and transcription.
  • Anticancer Potential : Preliminary research indicates cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties in vitro.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases.

Industry

The compound is being investigated for its use in developing new materials and as a component in industrial processes.

Anticancer Activity Study

Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against different cancer cell lines. For example, studies on related quinolines have shown promising results in inhibiting tumor growth through apoptosis induction.

Antimicrobial Testing

Antimicrobial assays have indicated that the compound effectively inhibits the growth of several bacterial strains, suggesting its potential as an antibiotic agent. The mechanism likely involves the inhibition of key enzymes necessary for bacterial survival.

Anti-inflammatory Research

In vitro studies have highlighted the anti-inflammatory properties of quinoline derivatives, showing potential for reducing inflammation markers in cell cultures.

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural variations among analogous compounds include substituents at positions 1, 7, and the carboxamide side chain. These modifications influence antibacterial activity, solubility, and bioavailability. Below is a comparative analysis:

Compound Position 1 Position 7 Carboxamide Side Chain Notable Properties
Target Compound: 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide 2-fluoroethyl Methoxy N-(2-phenylethyl) Enhanced lipophilicity; potential for improved Gram-positive coverage .
GHQ243 (from ): N-Benzyl-1-(2-(dimethylamino)ethyl)-6-fluoro-7-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxamide oxalate 2-(dimethylamino)ethyl Morpholino N-Benzyl Dimethylaminoethyl may reduce metabolic stability compared to fluoroethyl .
Compound b2 (from ): Structure unspecified (7-substituted, 1-substituted) Unspecified Unspecified Unspecified Superior antibacterial activity to fleroxacin; highlights importance of 7-position .
6,8-Difluoro-1-(2-fluoroethyl)-7-[(pyridin-2-ylmethyl)amino]-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide () 2-fluoroethyl (Pyridin-2-ylmethyl)amino N-(Pyridin-2-ylmethyl) Pyridine rings may improve solubility but reduce membrane penetration .

Key Findings:

Position 7 Modifications: The target compound’s methoxy group (vs. In , derivatives with small substituents (e.g., H or NH2) at position 7 showed superior activity to bulkier groups, suggesting steric effects impact gyrase binding .

Position 1 Substitutions: The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to GHQ243’s dimethylaminoethyl group, which is prone to oxidative metabolism .

Carboxamide Side Chain :

  • The N-(2-phenylethyl) group in the target compound likely increases lipophilicity, aiding penetration into Gram-positive bacteria. In contrast, pyridinylmethyl groups () improve aqueous solubility but may reduce permeability .

Antibacterial Activity :

  • highlights that select analogs (e.g., compound b2) surpass fleroxacin in potency, emphasizing the role of fluorine placement and side-chain optimization .

Bioavailability Considerations:

  • Fluoroquinolones with methoxy or morpholino groups at position 7 often exhibit improved solubility, as seen in moxifloxacin. However, excessive hydrophilicity (e.g., pyridine-containing analogs in ) may compromise oral absorption .

Biological Activity

6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by the presence of fluorine atoms, a methoxy group, and a carboxamide moiety, suggests significant potential for various biological activities. This article explores the compound's synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19F3N2O3C_{21}H_{19}F_3N_2O_3, with a molecular weight of approximately 404.4 g/mol. The structural features include:

FeatureDescription
Fluorine Substituents At positions 6 and 8
Methoxy Group At position 7
Carboxamide Group Contributes to biological activity

The fluorinated structure may enhance lipophilicity and biological interactions, making it a subject of interest for pharmacological studies.

Biological Activity

Research indicates that quinoline derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : The compound may inhibit bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication and transcription.
  • Anticancer Potential : Preliminary studies suggest that similar quinoline derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in vitro.

Synthesis

The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the Quinoline Core : Utilizing starting materials such as substituted anilines and carbonyl compounds.
  • Introduction of Fluorine Atoms : Through electrophilic fluorination or nucleophilic substitution techniques.
  • Carboxamide Formation : By reacting the intermediate with appropriate amines under controlled conditions.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may interact with specific enzymes involved in critical biological pathways.
  • Receptor Modulation : The compound could potentially bind to various receptors influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related quinoline derivatives:

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of quinoline derivatives against CCRF-CEM leukemia cells.
    • Results indicated that modifications in the quinoline structure significantly influenced activity levels; however, specific data on this compound's efficacy remains limited .
  • Antimicrobial Testing :
    • Research on related compounds demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • The presence of fluorine groups was correlated with enhanced antibacterial activity .
  • Anti-inflammatory Research :
    • Similar structures have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can regioselective fluorination be optimized?

Answer:
The synthesis of fluorinated quinolones like this compound requires precise control over fluorination and functional group compatibility. Key challenges include:

  • Regioselective fluorination : Competing fluorination at positions 6, 7, and 8 (as seen in analogs like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) requires optimized reaction conditions. For example, using K₂CO₃ in dry DMF at elevated temperatures (80°C) with controlled stoichiometry of fluorinating agents can enhance selectivity .
  • Functional group stability : The 2-fluoroethyl and methoxy groups may undergo side reactions under acidic/basic conditions. Protecting group strategies (e.g., tert-butyl esters for carboxylates) and low-temperature reactions are recommended .

Methodological Tip : Use quantum chemical calculations (e.g., DFT) to predict transition states for fluorination reactions, enabling rational selection of reagents and conditions .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential to confirm fluorination positions and rule out regioisomers (e.g., distinguishing 6,8-difluoro from 5,7-difluoro analogs). ¹H/¹³C NMR resolves substitution patterns on the quinoline core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., dehalogenated byproducts) .
  • HPLC with UV/FLD detection : Quantifies purity (>98%) and monitors degradation products under stressed conditions (e.g., heat, light) .

Advanced Application : Pair LC-MS with collision-induced dissociation (CID) to map fragmentation pathways and confirm structural integrity .

Advanced: How can computational methods assist in predicting the reactivity of fluorinated positions during synthesis?

Answer:

  • Reaction Path Search : Quantum chemical methods (e.g., DFT) model transition states to identify energetically favorable fluorination pathways. For example, ICReDD’s workflow combines computational predictions with experimental validation to optimize reaction yields .
  • Solvent Effects : Molecular dynamics simulations predict solvent interactions (e.g., DMF vs. THF) that influence fluorination rates and regioselectivity .
  • Electronic Effects : Frontier molecular orbital (FMO) analysis identifies electron-deficient positions on the quinoline core, guiding reagent selection for electrophilic fluorination .

Case Study : Ethyl 7-amino-1-cyclopropyl derivatives showed improved fluorination yields when simulations prioritized electron-deficient C-6 and C-8 positions .

Advanced: What strategies resolve contradictions in biological activity data across studies for fluorinated quinolones?

Answer:

  • Standardized Assay Conditions : Variability in MIC (Minimum Inhibitory Concentration) values often stems from differences in bacterial strains or culture media. Use CLSI/EUCAST guidelines for reproducibility .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting activity. For example, a 2³ factorial design can resolve discrepancies in biofilm inhibition assays .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ECHA) to identify trends, such as the role of the 2-phenylethyl group in enhancing Gram-positive activity .

Example : Ethyl 7-chloro-6-fluoro analogs showed conflicting antifungal activity until DoE revealed temperature-dependent solubility as a confounding factor .

Advanced: How does the 2-phenylethyl carboxamide group affect physicochemical properties and target interactions?

Answer:

  • Lipophilicity : The hydrophobic 2-phenylethyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use Hansen solubility parameters to optimize co-solvents .
  • Target Binding : Molecular docking studies (e.g., AutoDock Vina) suggest π-π stacking between the phenyl group and DNA gyrase’s hydrophobic pocket, mimicking ciprofloxacin’s binding mode .
  • Metabolic Stability : The group reduces CYP450-mediated oxidation compared to smaller alkyl chains, as shown in microsomal stability assays .

Experimental Validation : Synthesize analogs with substituted phenyl groups (e.g., p-fluoro) and compare gyrase inhibition IC₅₀ values to establish SAR .

Advanced: How can AI-driven platforms like COMSOL Multiphysics optimize reaction scale-up for this compound?

Answer:

  • Process Simulation : COMSOL models heat/mass transfer in batch reactors to identify hotspots during exothermic steps (e.g., cyclization), enabling safer scale-up .
  • Machine Learning (ML) : Train ML models on historical reaction data (e.g., yields, impurities) to predict optimal parameters (e.g., stirring rate, cooling profiles) for kilo-lab synthesis .
  • Real-Time Monitoring : Integrate PAT (Process Analytical Technology) tools with AI for adaptive control of critical quality attributes (CQAs) like particle size .

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